

Spectroscopic Profile of 2,4-Dihydroxybenzenepropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dihydroxybenzenepropanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dihydroxybenzenepropanoic acid** (also known as 3-(2,4-dihydroxyphenyl)propanoic acid or hydroumbellic acid), a molecule of interest in various research and development fields. This document presents key spectroscopic data in a structured format, details relevant experimental protocols, and visualizes a plausible synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,4-Dihydroxybenzenepropanoic acid**, providing a reference for its structural characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.95	d	1H	Ar-H (H-6)
~6.40	d	1H	Ar-H (H-5)
~6.35	s	1H	Ar-H (H-3)
~2.75	t	2H	-CH ₂ -Ar
~2.50	t	2H	-CH ₂ -COOH

Note: Predicted values are based on computational models and may vary slightly from experimental results. The phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons are typically broad singlets and their chemical shifts are highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
~178.0	-COOH
~156.0	C-2 (Ar-C-OH)
~155.5	C-4 (Ar-C-OH)
~131.0	C-6 (Ar-CH)
~118.0	C-1 (Ar-C-CH ₂)
~107.0	C-5 (Ar-CH)
~103.0	C-3 (Ar-CH)
~35.0	-CH ₂ -COOH
~25.0	-CH ₂ -Ar

Note: Some of the carbon chemical shifts are based on data available in PubChem for **2,4-Dihydroxybenzenepropanoic acid** and computational predictions.[\[1\]](#)

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400	Strong, Broad	O-H stretch (carboxylic acid and phenols)
~3050	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (phenol and carboxylic acid)
~850	Medium	C-H bend (aromatic, out-of-plane)

Note: The IR data is interpreted based on the characteristic absorption frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
182.0579	-	[M] ⁺ (Molecular Ion)
137	-	[M - COOH] ⁺
107	-	[C ₇ H ₇ O] ⁺

Note: The molecular ion peak corresponds to the exact mass of **2,4-**

Dihydroxybenzenepropanoic acid. Fragmentation patterns are predicted based on common fragmentation of similar structures, with key fragments arising from the loss of the carboxylic acid group and subsequent rearrangements. Experimental GC-MS data shows significant peaks at m/z values of 267.0 and 268.0 which may correspond to derivatized species.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Dihydroxybenzenepropanoic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH buffer) in a standard 5 mm NMR tube. The concentration should be adjusted to ensure good signal-to-noise ratio.
- ¹H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a standard single-pulse experiment with a pulse angle of 30-45 degrees.
 - Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire the spectrum on the same spectrometer.
 - Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

- A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of dry **2,4-Dihydroxybenzenepropanoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- FTIR Analysis:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
 - Perform data analysis to identify the characteristic absorption bands.

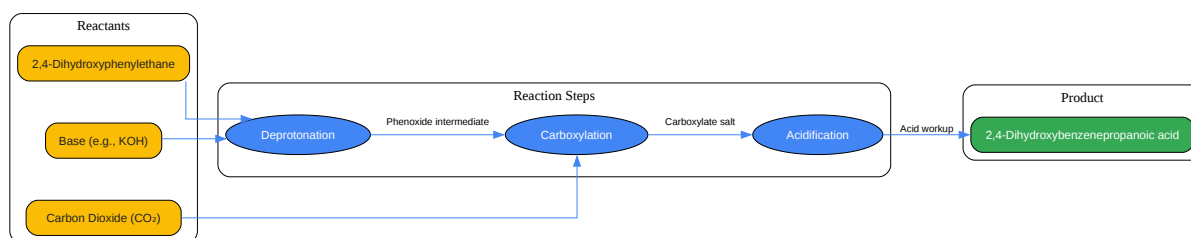
Mass Spectrometry (MS)

- Sample Preparation:
 - For Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

- For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require derivatization (e.g., silylation) to increase its volatility.
- Analysis:
 - Introduce the sample into the mass spectrometer.
 - For ESI-MS, the sample solution is infused directly or via liquid chromatography.
 - For GC-MS, the derivatized sample is injected into the gas chromatograph for separation before entering the mass spectrometer.
 - Acquire the mass spectrum in a suitable mass range to observe the molecular ion and key fragment ions.
 - Analyze the fragmentation pattern to aid in structural elucidation.

Plausible Synthetic Workflow

A common method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. A similar approach can be envisioned for the synthesis of **2,4-Dihydroxybenzenepropanoic acid**, likely starting from a dihydroxyphenyl precursor. The following diagram illustrates a logical workflow for such a synthesis.



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Caption: Plausible synthesis workflow for **2,4-Dihydroxybenzenepropanoic acid**.

This guide provides a foundational set of spectroscopic data and methodologies for **2,4-Dihydroxybenzenepropanoic acid**. Researchers are encouraged to use this information as a starting point for their investigations and to perform their own experimental verification.

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References

- 1. jk-sci.com [jk-sci.com]
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